molecular formula C11H15NO3 B1339897 Ethyl 4-(2-aminoethoxy)benzoate CAS No. 119932-34-2

Ethyl 4-(2-aminoethoxy)benzoate

Cat. No. B1339897
M. Wt: 209.24 g/mol
InChI Key: GSMQSCQEUUXRDE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminoethoxy)benzoate is a chemical compound that contains a total of 30 bonds: 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aliphatic primary amine, and 1 aromatic ether . It also contains a total of 30 atoms: 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Synthesis Analysis

Ethyl 4-(2-aminoethoxy)benzoate has been synthesized in various studies. For instance, a study reported the synthesis of a number of ethyl 4-(2-benzylalkyloxy)benzoates, which were evaluated for their activity to induce precocious metamorphosis in larvae of the silkworm, Bombyx mori . Another study reported the synthesis of a novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), by the coupling reaction .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(2-aminoethoxy)benzoate includes 1 six-membered ring, 1 aromatic ester, 1 aliphatic primary amine, and 1 aromatic ether . It also contains 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, and 1 double bond .

Scientific Research Applications

Chemical Modification and Biological Applications

Ethyl 4-(2-aminoethoxy)benzoate is a compound of interest in the field of medicinal chemistry due to its potential in the synthesis of bioactive molecules. It serves as a precursor in the synthesis of a wide range of compounds with significant pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its versatility as a synthetic substrate makes it invaluable in the preparation of medical products, offering a rich field for research in synthetic methodologies and pharmaceutical applications. The importance of ethyl 4-(2-aminoethoxy)benzoate in organic synthesis highlights its role in the discovery of new bioactive molecules, with its use as a precursor enabling the exploration of novel pharmacological agents (Farooq & Ngaini, 2019).

Role in Drug Development and Disease Treatment

The discovery and investigation of compounds related to ethyl 4-(2-aminoethoxy)benzoate over the last 15 years have demonstrated their efficacy as antineoplastic agents. These compounds exhibit cytotoxic properties, often surpassing contemporary anticancer drugs in potency. Two key features of these molecules are their selective toxicity towards tumors and their ability to modulate multi-drug resistance. They act through various mechanisms, including apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and impacting mitochondrial functions. Additionally, they show promise in antimalarial and antimycobacterial properties. Early toxicity studies indicate their tolerability in mice, making them strong candidates for further evaluation as antineoplastic drugs. This reflects the compound's potential in the development of new therapeutic agents for cancer treatment (Hossain et al., 2020).

properties

IUPAC Name

ethyl 4-(2-aminoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMQSCQEUUXRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557156
Record name Ethyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-aminoethoxy)benzoate

CAS RN

119932-34-2
Record name Ethyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M KANAO, Y WATANABE, Y KIMURA… - Chemical and …, 1988 - jstage.jst.go.jp
2970 Vol. 36 (1988) 6, prepared from 1 (X= Br), with formamidine acetate in a solution of sodium ethoxide in ethanol gave a 5-substituted-4, 6-dihydroxypyrimidine (7). Chlorination of 7, …
Number of citations: 18 www.jstage.jst.go.jp
M KANA, YK WATANABE - jlc.jst.go.jp
Basic N-heteroaromatic derivatives [l, 2, 4-triazole, thiazole and pyrimidine derivatives) having a 2-[4-(carboxy) phenoxy] ethyl moiety or a 4-[2~(carboxy) vinyl] benzyl moiety were …
Number of citations: 0 jlc.jst.go.jp

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